1-Fluoropentan-2-amine;hydrochloride
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Overview
Description
1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H13ClFN. It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, or other substituted amines.
Oxidation Reactions: Formation of imines or oxides.
Reduction Reactions: Formation of simpler amines or hydrocarbons
Scientific Research Applications
1-Fluoropentan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Fluoropentan-2-amine;hydrochloride involves its interaction with molecular targets through the fluorine atom. The fluorine atom can form strong bonds with carbon, enhancing the stability and reactivity of the compound. This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
1-Fluoropentan-2-amine: The base compound without the hydrochloride salt.
2-Fluoroethylamine: A simpler fluorinated amine with similar properties.
Fluoromethylamine: Another fluorinated amine with a different carbon chain length
Uniqueness: 1-Fluoropentan-2-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical properties .
Biological Activity
1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
- IUPAC Name: this compound
- Molecular Formula: C5H12FN·HCl
- CAS Number: 76223851
Synthesis
The synthesis of 1-Fluoropentan-2-amine typically involves the fluorination of pentan-2-amine. Common methods include:
-
Fluorination Reaction:
- Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are used.
- The reaction is conducted under controlled conditions to minimize side reactions.
-
Industrial Production:
- Continuous flow reactors may be employed for large-scale production, ensuring consistent quality and yield.
The biological activity of 1-Fluoropentan-2-amine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity, which can lead to increased potency in biological systems.
Enzyme Interaction Studies
Research indicates that 1-Fluoropentan-2-amine can act as an inhibitor in enzyme assays. For example, studies have demonstrated its potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways. The compound's unique structure allows it to fit into the active sites of these enzymes effectively.
Case Studies
- Anti-HIV Activity:
- Neuroprotective Effects:
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
5-Fluoropentan-2-amine | Moderate enzyme inhibition | One fluorine atom |
5,5-Difluoropentan-2-amine | Higher potency in enzyme inhibition | Two fluorine atoms |
Pentan-2-amine | Lower affinity for targets | No fluorination |
The comparative analysis shows that the introduction of fluorine atoms significantly alters the biological activity and potency of these compounds.
Properties
Molecular Formula |
C5H13ClFN |
---|---|
Molecular Weight |
141.61 g/mol |
IUPAC Name |
1-fluoropentan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H |
InChI Key |
YIAJCBIUAABDEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CF)N.Cl |
Origin of Product |
United States |
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